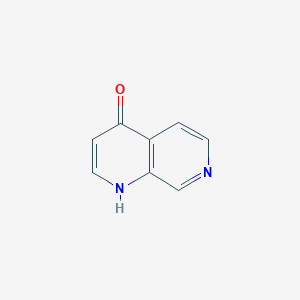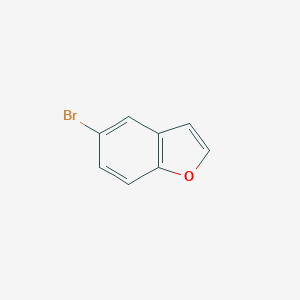
5-Bromobenzofurano
Descripción general
Descripción
5-Bromobenzofuran (5-BBF) is a synthetic compound that has been studied for its potential applications in science, medicine, and industry. It is a polycyclic aromatic compound with a unique structure that allows it to interact with various molecules in unique ways. 5-BBF has been studied for its ability to act as a catalyst, a fluorescent dye, a photochemical, and a therapeutic agent.
Aplicaciones Científicas De Investigación
Investigación del Receptor de Serotonina
El 5-Bromobenzofurano se utiliza en la síntesis de compuestos como la 1-(7-benzofuranil)-4-metilpiperazina, que exhibe una unión fuerte y selectiva al receptor de serotonina 5-HT2A, un objetivo importante en la investigación de neurociencia .
Actividad Anticancerígena
Los derivados de benzofurano, incluido el this compound, se han estudiado por sus propiedades anticancerígenas. La síntesis asistida por microondas de compuestos de benzofurano ha mostrado actividad contra líneas celulares de cáncer de ovario humano .
Síntesis de Productos Naturales
El anillo de benzofurano es un componente clave en muchos productos naturales. La investigación sobre la síntesis total de estos productos ha aumentado, con los derivados de benzofurano jugando un papel crucial debido a sus complejas estructuras y potenciales actividades biológicas .
Aplicaciones Farmacéuticas
El benzofurano y sus derivados están surgiendo como marcos para varios agentes farmacológicos, incluidos los agentes antimicrobianos y anticancerígenos. El papel del this compound en estas aplicaciones es un área de investigación activa .
Bloques de Construcción Orgánicos
El this compound sirve como bloque de construcción orgánico en la síntesis química, contribuyendo al desarrollo de fármacos como la Darifenacina, utilizada para tratar la incontinencia urinaria .
Inhibidores para la Formación de Fibrillas de Aβ
Los compuestos derivados del this compound se están evaluando como inhibidores para la formación de fibrillas de Aβ, lo que es significativo en la investigación de la enfermedad de Alzheimer .
Diseño de Inhibidores de CYP2A6
Este compuesto también se utiliza en el diseño de nuevos inhibidores de CYP2A6 destinados a reducir el tabaquismo, lo que demuestra su posible impacto en la salud pública .
Mecanismo De Acción
Target of Action
5-Bromobenzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, in general, are known to interact with their targets, leading to changes in cellular processes . The specific interaction of 5-Bromobenzofuran with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities . .
Result of Action
Benzofuran derivatives, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Análisis Bioquímico
Biochemical Properties
5-Bromobenzofuran has been used in various biochemical reactions. For instance, it has been used in the synthesis of 2-(azidomethyl)-5-bromobenzofuran via a transition-metal-free borylation reaction of aryl bromides . The mechanism study suggested that this borylation reaction proceeds via a radical pathway
Molecular Mechanism
One study suggested that a borylation reaction involving 5-Bromobenzofuran proceeds via a radical pathway This suggests that 5-Bromobenzofuran may interact with biomolecules through radical mechanisms, potentially leading to changes in gene expression or enzyme activity
Propiedades
IUPAC Name |
5-bromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOVPQORFBWFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073441 | |
| Record name | Benzofuran, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23145-07-5 | |
| Record name | Benzofuran, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofuran, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromobenzo[b]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-bromobenzofuran?
A1: The molecular formula of 5-bromobenzofuran is C8H5BrO, and its molecular weight is 197.02 g/mol.
Q2: What are the key spectroscopic data points for characterizing 5-bromobenzofuran?
A2: 5-Bromobenzofuran can be characterized using various spectroscopic techniques, including:
Q3: What are common starting materials for synthesizing 5-bromobenzofuran derivatives?
A3: 5-Bromobenzofuran derivatives are frequently synthesized starting from compounds like 5-bromosalicylaldehyde [], 5-bromobenzofuran-2-carboxylic acid [, , , , , ], and 2-acetyl-5-bromobenzofuran [, , , ].
Q4: What type of reactions are commonly employed with 5-bromobenzofuran as a substrate?
A4: The bromine atom in 5-bromobenzofuran allows for various reactions, including:
- Nucleophilic Aromatic Substitution: Allows for the introduction of various nucleophiles, such as amines [, , ], at the 5-position of the benzofuran ring.
- Suzuki-Miyaura Coupling Reactions: Enables the formation of biaryl compounds [, , ] by coupling 5-bromobenzofuran with arylboronic acids.
- Mizoroki-Heck Reactions: Facilitates the coupling of 5-bromobenzofuran with olefins [, ] to generate substituted benzofuran derivatives.
Q5: What are the reported biological activities of 5-bromobenzofuran derivatives?
A5: Research on 5-bromobenzofuran derivatives has revealed a wide range of potential biological activities, including:
- Antimicrobial Activity: Several studies have demonstrated the antibacterial and antifungal potential of 5-bromobenzofuran derivatives [, , , , , , , , ].
- Anticancer Activity: Certain 5-bromobenzofuran derivatives exhibit antiproliferative activity against cancer cell lines [, ]. One notable example is the Pim-1 kinase inhibitor 5-bromobenzofuran-2-carboxylic acid, which has shown promising results in preclinical studies [].
- Acetylcholinesterase Inhibition: Some 5-bromobenzofuran-triazole hybrids have demonstrated inhibitory activity against acetylcholinesterase, making them potential candidates for Alzheimer's disease treatment [].
Q6: How do these compounds interact with their biological targets?
A6: The specific interactions depend on the derivative and the target. For example:
- Pim-1 Kinase Inhibition: 5-Bromobenzofuran-2-carboxylic acid binds to the ATP-binding site of Pim-1 kinase, interacting with key residues like Lys-67 []. Derivatives with additional functional groups can interact with other residues, enhancing potency and selectivity [].
Q7: How is computational chemistry employed in 5-bromobenzofuran research?
A7: Computational techniques like molecular docking [, , ], molecular dynamics simulations [], and quantitative structure-activity relationship (QSAR) studies play a crucial role in:
Q8: What are some key SAR findings regarding 5-bromobenzofuran derivatives?
A8: SAR studies have shown that:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

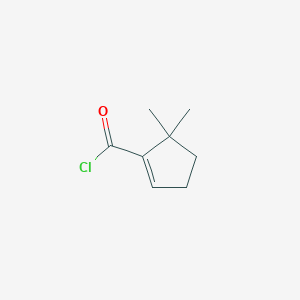

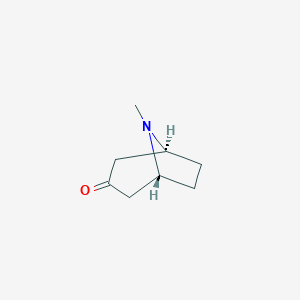

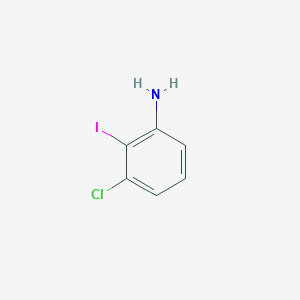
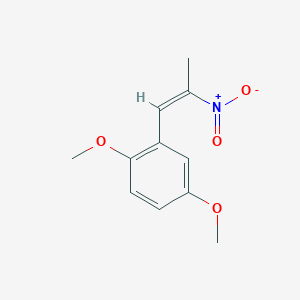
![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)


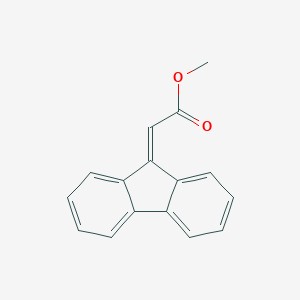
![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)

